molecular formula C21H21NO3S B2959180 2-(3,4-dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797871-19-2

2-(3,4-dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No.: B2959180
CAS No.: 1797871-19-2
M. Wt: 367.46
InChI Key: BAOFGXPDCREOGC-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Acetamide Core: This step involves the reaction of 3,4-dimethoxyphenylacetic acid with an amine to form the corresponding acetamide.

    Introduction of the Thiophene Group: The thiophene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Final Assembly: The final step involves the coupling of the benzyl group to the acetamide core, which can be achieved through various methods, including reductive amination.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized at the methoxy groups or the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.

Major Products Formed

    Oxidation: Products may include carboxylic acids or sulfoxides.

    Reduction: The primary product is the corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel polymers.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)acetamide: Lacks the thiophene and benzyl groups, making it less complex and potentially less active.

    N-Benzylacetamide: Lacks the methoxyphenyl and thiophene groups, which may reduce its efficacy in certain applications.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide stands out due to its combination of aromatic and heterocyclic structures, which confer unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-24-19-8-7-15(11-20(19)25-2)12-21(23)22-13-16-5-3-4-6-18(16)17-9-10-26-14-17/h3-11,14H,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOFGXPDCREOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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